![molecular formula C17H21N3O3S B2972078 3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2034462-62-7](/img/structure/B2972078.png)
3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
BenchChem offers high-quality 3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
ATM Kinase Inhibition for Cancer Therapy
This compound has been identified as a potential inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase . ATM kinase plays a crucial role in the DNA damage response and its inhibition can potentiate the efficacy of DNA-damaging agents used in cancer therapy. The compound’s ability to inhibit ATM kinase could be leveraged to enhance the effectiveness of chemotherapy drugs like irinotecan and olaparib in treating cancers.
Synthesis of Complex Carbohydrates
The structural features of this compound make it a valuable building block for the synthesis of complex carbohydrates . Its protected galactopyranoside moiety can be utilized in the synthesis of oligosaccharides, which are important for studying carbohydrate-protein interactions and developing carbohydrate-based drugs.
Pharmacokinetic Enhancement
Modifications to the compound’s structure could lead to improved pharmacokinetic properties, such as increased volume of distribution and extended half-life . This would make it more effective as a drug candidate, allowing for lower doses and potentially fewer side effects.
Chemical Biology Probes
Researchers can use this compound as a chemical probe to study biological processes . By tracking its interaction with various proteins and enzymes, scientists can gain insights into cellular mechanisms and identify new targets for drug development.
Environmental Mutagen Research
The compound’s interaction with DNA repair pathways makes it a candidate for studying the effects of environmental mutagens on DNA integrity . It could be used to understand how cells respond to environmental stressors and develop strategies to mitigate DNA damage.
properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-15(8-11-24-14-4-2-1-3-5-14)18-12-16-19-17(20-23-16)13-6-9-22-10-7-13/h1-5,13H,6-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMWGGWOLCMTRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.